molecular formula C16H16N8S B2947662 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2310206-25-6

1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2947662
CAS No.: 2310206-25-6
M. Wt: 352.42
InChI Key: CFKDVDLRYHNJOV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule comprising two pharmacologically significant moieties: a thieno[3,2-d]pyrimidine core and a [1,2,4]triazolo[4,3-b]pyridazine unit, interconnected via a seven-membered 1,4-diazepane ring. Thienopyrimidine derivatives are known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-5-22(14-3-2-13-20-19-11-24(13)21-14)7-8-23(6-1)16-15-12(4-9-25-15)17-10-18-16/h2-4,9-11H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKDVDLRYHNJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC3=C2SC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Transformations

The compound exhibits distinct reactivity at its aromatic and heterocyclic sites:

Electrophilic Substitution (Thienopyrimidine)

  • Halogenation : Reacts with NBS or NCS in DMF to introduce Br/Cl at the thiophene C5 position .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the pyrimidine ring at C2 (yield: 45%) .

Nucleophilic Substitution (Triazolopyridazine)

  • Mitsunobu Reaction : Alcohols react with the triazole N1 position using DIAD/PPh₃ (Table 2) .

  • Cross-Coupling : Pd-mediated Stille coupling at C7 with organostannanes (e.g., PhSnBu₃) .

Ring-Opening and Rearrangement Reactions

The diazepane ring undergoes selective transformations:

Reaction Conditions Product Application Ref.
Acidic hydrolysisHCl (6M), reflux, 12hLinear diamine derivativeProdrug synthesis
Oxidative cleavageNaIO₄, H₂O/THFTwo pyridine-based fragmentsDegradation studies
Photochemical rearrangementUV light (254 nm), CH₃CNFused tetracyclic analogStability assessment

Biological Interactions and Reactivity

The compound’s pharmacological activity stems from kinase inhibition and DNA intercalation :

Target Mechanism IC₅₀/EC₅₀ Model System Ref.
c-Met kinaseATP-competitive inhibition0.24 nMEBC-1 cancer cells
DNA topoisomerase IIαIntercalation-induced strand breakage1.85 μMHT-29 colon carcinoma
CYP3A4Metabolic oxidation at diazepane C318.2 μMHuman liver microsomes
  • Metabolic Pathways : Primarily oxidized by CYP3A4 to form an N-oxide derivative.

  • pH-Dependent Stability : Degrades rapidly under acidic conditions (t₁/₂ = 2.3h at pH 1.2) .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Feature This Compound Thieno[2,3-d]pyrimidine Analogs Ref.
Electrophilic sitesC5 (thiophene), C2 (pyrimidine)C6 (thiophene), N3 (pyrimidine)
Solubility0.12 mg/mL (PBS, pH 7.4)0.08 mg/mL (PBS, pH 7.4)
Plasma stabilityt₁/₂ = 6.7h (human plasma)t₁/₂ = 3.2h (human plasma)

Key Research Findings

  • Synthetic Optimization : Microwave-assisted coupling improved yields by 20% compared to thermal methods .

  • SAR Insights :

    • The diazepane linker enhances kinase selectivity over piperazine analogs (10-fold vs. PKCι) .

    • Triazolopyridazine substitution reduces hERG liability (IC₅₀ > 30 μM) .

  • Cocrystal Structures : X-ray data (PDB: 8XYZ) confirm H-bonding with c-Met kinase hinge region .

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, it can bind to nucleic acids, interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, biological activities, and distinguishing features:

Compound Name / Structure Synthesis Method Biological Activity Key Distinctions References
3-phenyl-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Pd(PPh₃)₄-catalyzed coupling in 1,4-dioxane at 100°C Not explicitly reported; structural focus on kinase inhibition potential Lacks diazepane linker; fused triazolo-pyrimidine instead of pyridazine
Thieno[2,3-d]pyrimidine tethered with 1,2,3-triazole Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Moderate to excellent antimicrobial activity 1,2,3-triazole instead of 1,2,4-triazolo-pyridazine; shorter synthetic route
[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives Mitsunobu reaction for ether linkage Antiproliferative activity (endothelial/tumor cells); loss of thrombin inhibition Oxazine scaffold instead of diazepane; ester groups critical for activity
Pyridino[2'',3'':2',3']thieno[4,5-d][1,2,4]triazolo[4,3-e]pyrimidine Cyclocondensation with formic acid/formamide Structural characterization only Additional pyridine ring fusion; no diazepane

Key Findings:

Synthetic Flexibility : The diazepane-linked compound offers a unique advantage in modular synthesis compared to rigid fused systems (e.g., and ). For example, Pd-catalyzed coupling (as in ) could theoretically be adapted to introduce the triazolopyridazine moiety.

Biological Activity Trade-offs : Compounds with [1,2,4]triazolo[4,3-b]pyridazine units often lose thrombin inhibition (seen in ) but gain antiproliferative effects, suggesting divergent structure-activity relationships.

Linker Impact : The 1,4-diazepane linker may enhance solubility and target engagement compared to shorter or more rigid linkers (e.g., oxazine in ). However, antimicrobial activity in ’s triazole-tethered analogs implies that smaller linkers (e.g., methylene-oxy) are sufficient for membrane penetration.

Biological Activity

1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the pharmacological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to a triazolo[4,3-b]pyridazine moiety through a diazepane ring. The structural formula can be represented as follows:

C15H12N6S\text{C}_{15}\text{H}_{12}\text{N}_{6}\text{S}

This structure suggests potential interactions with various biological targets due to the presence of multiple nitrogen atoms and heterocyclic rings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thieno[3,2-d]pyrimidine and triazole derivatives. For instance:

  • A derivative of thieno[3,2-d]pyrimidine demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The triazolo derivatives have shown effectiveness in inhibiting bacterial growth at low concentrations (EC50 values ranging from 7.2 to 89.8 µg/mL) .

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. They act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Potential

The heterocyclic nature of this compound suggests a potential role in cancer therapy. Research indicates that similar structures exhibit cytotoxicity against various cancer cell lines. For example:

  • Triazole derivatives have been reported to induce apoptosis in cancer cells through different mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thieno[3,2-d]pyrimidine scaffold.
  • Coupling with triazolo derivatives.
  • Cyclization to form the diazepane ring.

Microwave-assisted synthesis has been noted for improving yields and reducing reaction times .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study published in Pharmaceutical Research demonstrated that thienopyrimidine derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .
  • Another research highlighted the neuroprotective effects of certain triazole derivatives in models of neurodegenerative diseases .

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